7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions. The presence of trifluoromethyl and methylbenzenesulfonyl groups enhances its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazine Core: This is achieved through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonylation: The methylbenzenesulfonyl group is introduced using sulfonyl chloride derivatives in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and various nucleophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups enhance its binding affinity and specificity. The benzoxazine core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. This leads to modulation of the target’s activity, which can be exploited for therapeutic or industrial purposes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Methylbenzylsulfonyl chloride
- 4-Methylsulfonylbenzenesulfonyl chloride
Uniqueness
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its combination of functional groups, which confer unique reactivity and binding properties. The presence of both trifluoromethyl and sulfonyl groups enhances its potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C24H21F3N2O4S |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
7-methyl-4-(4-methylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H21F3N2O4S/c1-15-3-10-19(11-4-15)34(31,32)29-14-22(33-21-13-16(2)5-12-20(21)29)23(30)28-18-8-6-17(7-9-18)24(25,26)27/h3-13,22H,14H2,1-2H3,(H,28,30) |
InChI Key |
RVGKXPZBDPRGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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